N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea
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Overview
Description
N,N’-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea: is a synthetic organic compound known for its antioxidant properties. It is characterized by the presence of two 3,5-di-tert-butyl-4-hydroxyphenyl groups attached to a thiourea core. This compound is widely used in various industrial applications due to its ability to stabilize polymers and prevent oxidative degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzyl chloride with thiourea. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols and other sulfur-containing derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and related sulfur compounds.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Chemistry: N,N’-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea is used as an antioxidant in polymer chemistry to prevent oxidative degradation of plastics and rubber materials.
Biology: In biological research, this compound is studied for its potential protective effects against oxidative stress in cells and tissues.
Medicine: The compound’s antioxidant properties are explored for potential therapeutic applications in preventing or mitigating oxidative damage in various diseases.
Industry: It is widely used in the manufacturing of polymers, coatings, and adhesives to enhance their stability and longevity.
Mechanism of Action
The antioxidant activity of N,N’-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea is primarily attributed to its ability to scavenge free radicals and inhibit oxidative chain reactions. The phenolic hydroxyl groups in the compound donate hydrogen atoms to neutralize free radicals, while the thiourea moiety stabilizes the resulting radicals, preventing further oxidative damage.
Comparison with Similar Compounds
- N,N’-Bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl)hydrazide
- Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Uniqueness: N,N’-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea is unique due to its thiourea core, which imparts distinct chemical reactivity and stability compared to other similar antioxidants. The presence of the thiourea group enhances its ability to interact with various substrates and provides additional stabilization against oxidative degradation.
Properties
CAS No. |
76021-69-7 |
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Molecular Formula |
C31H48N2O2S |
Molecular Weight |
512.8 g/mol |
IUPAC Name |
1,3-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C31H48N2O2S/c1-28(2,3)21-13-19(14-22(25(21)34)29(4,5)6)17-32-27(36)33-18-20-15-23(30(7,8)9)26(35)24(16-20)31(10,11)12/h13-16,34-35H,17-18H2,1-12H3,(H2,32,33,36) |
InChI Key |
ZBVUUEQGXRXJRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CNC(=S)NCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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